Irreversible Covalent Mechanism of PF-04859989 Confirmed by X-Ray Crystallography vs. Reversible Inhibitors
PF-04859989 forms a covalent adduct with the PLP cofactor in the KAT II active site, confirmed by X-ray crystal structure and 13C NMR studies [1]. In contrast, reversible inhibitors such as herbacetin (IC50 = 5.98 µM) and (-)-epicatechin (IC50 = 8.76 µM) exhibit competitive inhibition without covalent modification [2]. This mechanistic distinction yields prolonged target engagement for PF-04859989 due to enzyme inactivation requiring de novo protein synthesis for recovery, whereas reversible inhibitors dissociate freely [3].
| Evidence Dimension | Inhibition mechanism and binding mode |
|---|---|
| Target Compound Data | Covalent adduct with PLP cofactor (confirmed by X-ray crystallography) |
| Comparator Or Baseline | Herbacetin and (-)-epicatechin: competitive reversible inhibition (no covalent modification) |
| Quantified Difference | Irreversible covalent vs. reversible competitive binding |
| Conditions | Recombinant human KAT II enzyme assays; X-ray crystallography; 13C NMR |
Why This Matters
Irreversible covalent inhibition yields prolonged pharmacodynamic effects independent of compound half-life, enabling sustained KYNA reduction in vivo with intermittent dosing.
- [1] Dounay AB, Tuttle JB, Verhoest PR, et al. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Med Chem Lett. 2012;3(3):187-192. View Source
- [2] Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. Pharmaceuticals. 2025. View Source
- [3] Henderson MJ, et al. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition. Mol Pharmacol. 2018;94(2):823-833. View Source
